molecular formula C10H18O B14414058 7-Ethoxy-7-methylbicyclo[2.2.1]heptane CAS No. 85368-91-8

7-Ethoxy-7-methylbicyclo[2.2.1]heptane

Cat. No.: B14414058
CAS No.: 85368-91-8
M. Wt: 154.25 g/mol
InChI Key: HTNGTLUCPZPCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-7-methylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane typically involves the Diels–Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a diene with a dienophile. For this compound, the diene could be a furan derivative, and the dienophile could be an ethoxy-substituted alkene. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a catalyst such as a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-7-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Ethoxy-7-methylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane depends on its interactions with molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The bicyclic structure provides rigidity and a defined spatial arrangement, which can be crucial for binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.

    7-Methylbicyclo[2.2.1]heptane: Lacks the ethoxy group, making it less versatile in chemical reactions.

    2-Methylidene-7-oxanorbornane: Contains a methylene group, used in polymerizations.

Uniqueness

7-Ethoxy-7-methylbicyclo[2.2.1]heptane is unique due to the presence of both an ethoxy and a methyl group, which provide distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

CAS No.

85368-91-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7-ethoxy-7-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H18O/c1-3-11-10(2)8-4-5-9(10)7-6-8/h8-9H,3-7H2,1-2H3

InChI Key

HTNGTLUCPZPCJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2CCC1CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.